4-Amino-N-(2-ethoxyphenyl)benzamide

Overview

Description

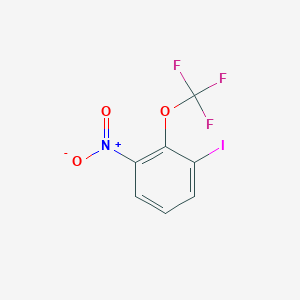

4-Amino-N-(2-ethoxyphenyl)benzamide is a chemical compound with the molecular formula C15H16N2O2 . It is used for proteomics research .

Molecular Structure Analysis

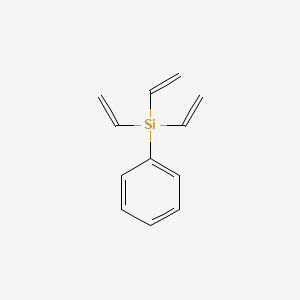

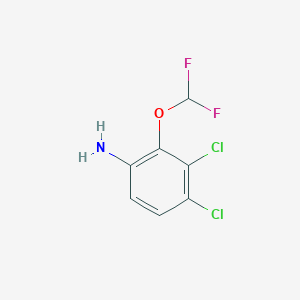

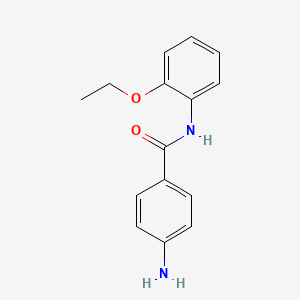

The molecular structure of 4-Amino-N-(2-ethoxyphenyl)benzamide consists of a benzamide core with an ethoxyphenyl group attached to the nitrogen atom and an amino group attached to the benzene ring . The molecular weight of this compound is 256.3 .Chemical Reactions Analysis

While specific chemical reactions involving 4-Amino-N-(2-ethoxyphenyl)benzamide are not available, benzamides in general can undergo a variety of reactions, including reductions and condensations .Physical And Chemical Properties Analysis

4-Amino-N-(2-ethoxyphenyl)benzamide is a powder at room temperature . It has a melting point of 165-167 degrees Celsius .Scientific Research Applications

Antioxidant Properties

4-Amino-N-(2-ethoxyphenyl)benzamide and its derivatives exhibit significant antioxidant activity. Studies have shown that these compounds can act as powerful antioxidants by scavenging free radicals. The electrochemical oxidation mechanisms of these compounds, including their pH-dependent oxidation processes, have been extensively investigated to understand their radical scavenging activity better (Jovanović et al., 2020).

Application in Alzheimer's Disease

A derivative of 4-Amino-N-(2-ethoxyphenyl)benzamide, 4-[F-18]fluoro-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl}-N-(2-pyridinyl)benzamide, has been used as a selective serotonin 1A (5-HT(1A)) molecular imaging probe. This compound, along with positron emission tomography (PET), has been employed to quantify 5-HT(1A) receptor densities in the living brains of Alzheimer's disease patients, offering insights into the disease's progression (Kepe et al., 2006).

Chemical Characterization and Synthesis

The chemical characterization and synthesis of various derivatives of 4-Amino-N-(2-ethoxyphenyl)benzamide have been extensively studied. These studies include the preparation and characterization of crystalline forms, exploring different polymorphs and their properties, and understanding the compound's stability and potential applications in different fields (Yanagi et al., 2000).

Chemoselective Reactions

4-Amino-N-(2-ethoxyphenyl)benzamide and its derivatives have been studied in chemoselective reactions, particularly in N-benzoylation processes. These reactions are significant in synthesizing biologically interesting compounds, such as N-(2-hydroxyphenyl)benzamides, which have potential applications in various biological fields (Singh et al., 2017).

Antiparasitic Applications

Derivatives of 4-Amino-N-(2-ethoxyphenyl)benzamide have demonstrated significant antiparasitic activity, particularly in combating coccidiosis. These derivatives, including 4-amino-2-ethoxybenzoic acid and its ester and N-acyl derivatives, have shown promising results in this field, offering a potential avenue for developing new antiparasitic agents (Rogers et al., 1964).

Gastroprokinetic Activity

Some derivatives of 4-Amino-N-(2-ethoxyphenyl)benzamide exhibit gastroprokinetic activity. These compounds have been evaluated for their effects on gastric emptying and their binding affinity to serotonin-4 receptors, indicating their potential use in treating gastrointestinal disorders (Kalo et al., 1995).

Safety and Hazards

properties

IUPAC Name |

4-amino-N-(2-ethoxyphenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O2/c1-2-19-14-6-4-3-5-13(14)17-15(18)11-7-9-12(16)10-8-11/h3-10H,2,16H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKZUODMRIVIATD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-N-(2-ethoxyphenyl)benzamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.